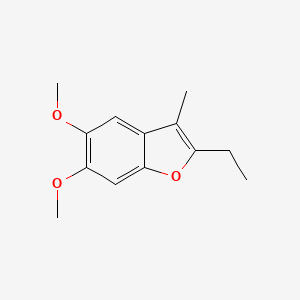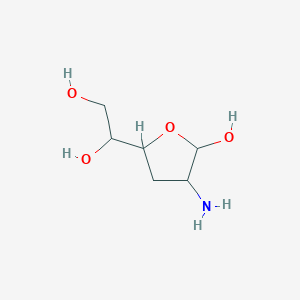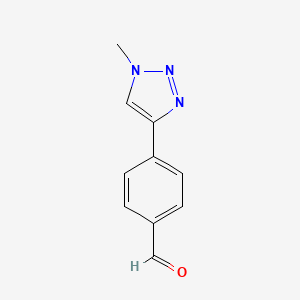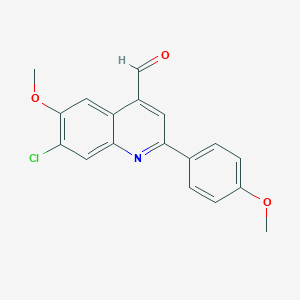
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde: Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-6-methoxyquinoline with 4-methoxybenzaldehyde under basic conditions, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods:
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to other functional groups such as alcohols.
Substitution: The chloro and methoxy groups on the quinoline ring can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine:
In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline scaffold is known for its presence in various pharmacologically active compounds, making it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
Uniqueness:
The presence of both chloro and methoxy groups on the quinoline ring, along with the carbaldehyde group, gives 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde unique chemical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
61576-13-4 |
|---|---|
Formule moléculaire |
C18H14ClNO3 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-10H,1-2H3 |
Clé InChI |
RMLATFJALAMSNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


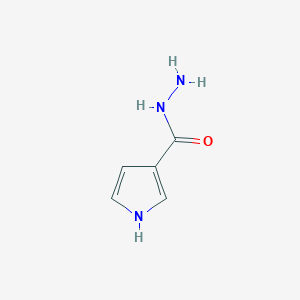
![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
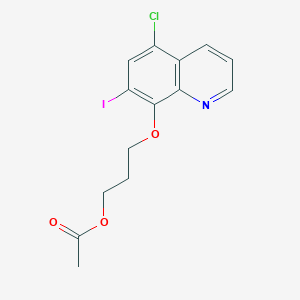
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
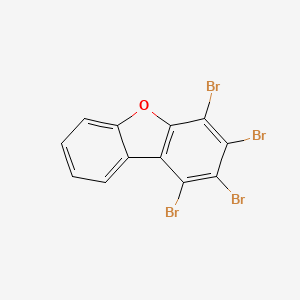

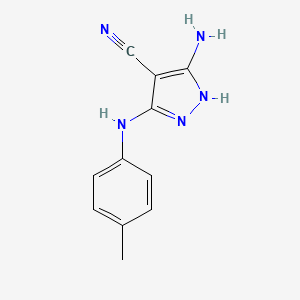
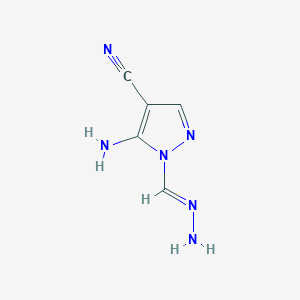
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
